molecular formula C25H28N4O5 B12422412 Aldose reductase-IN-2

Aldose reductase-IN-2

Cat. No.: B12422412
M. Wt: 464.5 g/mol
InChI Key: VUURKVKDPLWDOX-XOYGFPHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aldose reductase-IN-2 is a potent inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway of glucose metabolism. This enzyme is involved in the reduction of glucose to sorbitol, a process that becomes particularly significant under hyperglycemic conditions, such as those found in diabetes mellitus. By inhibiting aldose reductase, this compound helps to prevent the accumulation of sorbitol and the subsequent osmotic and oxidative stress that can lead to various diabetic complications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aldose reductase-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. For example, one common method involves the use of benzothiadiazine-based intermediates, which are synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure the purity and efficacy of the final product. The production process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Aldose reductase-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as hydroxide ions or amines.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Mechanism of Action

Aldose reductase-IN-2 exerts its effects by binding to the active site of aldose reductase, thereby inhibiting its enzymatic activity. This prevents the reduction of glucose to sorbitol and the subsequent accumulation of sorbitol in tissues. The inhibition of aldose reductase also helps to maintain the balance of NADPH and NADP+, which is crucial for cellular redox homeostasis. The molecular targets and pathways involved in this mechanism include the polyol pathway and the associated metabolic and signaling pathways .

Properties

Molecular Formula

C25H28N4O5

Molecular Weight

464.5 g/mol

IUPAC Name

(E)-N-[3-[[(2R)-2-acetamido-3-phenylmethoxypropanoyl]amino]propyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C25H28N4O5/c1-18(30)29-23(17-34-16-20-6-3-2-4-7-20)25(33)28-13-5-12-27-24(32)21(15-26)14-19-8-10-22(31)11-9-19/h2-4,6-11,14,23,31H,5,12-13,16-17H2,1H3,(H,27,32)(H,28,33)(H,29,30)/b21-14+/t23-/m1/s1

InChI Key

VUURKVKDPLWDOX-XOYGFPHKSA-N

Isomeric SMILES

CC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)NCCCNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N

Canonical SMILES

CC(=O)NC(COCC1=CC=CC=C1)C(=O)NCCCNC(=O)C(=CC2=CC=C(C=C2)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.